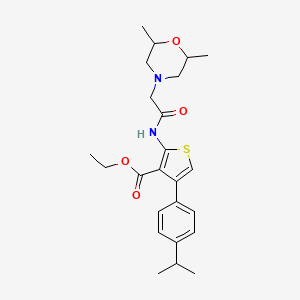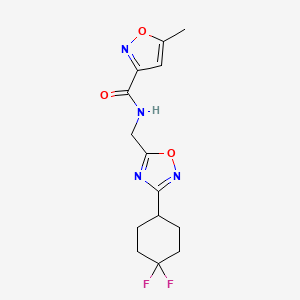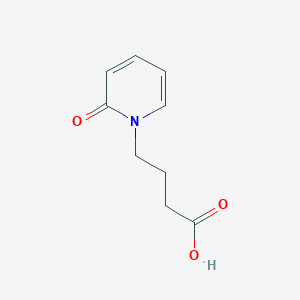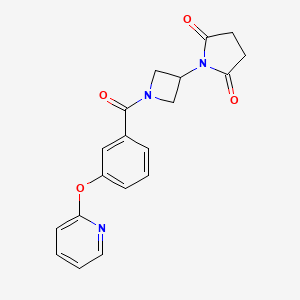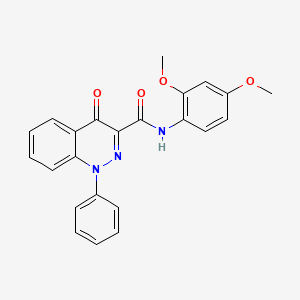
N~3~-(2,4-dimethoxyphenyl)-4-oxo-1-phenyl-1,4-dihydro-3-cinnolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a cinnoline derivative. Cinnoline is a nitrogen-containing heterocycle that is part of many biologically active compounds . The presence of the 2,4-dimethoxyphenyl group suggests that this compound might have interesting chemical properties, as methoxy groups can participate in various chemical reactions .
Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various spectroscopic techniques such as IR, 1H-NMR, 13C-NMR, and mass spectrometry . These techniques can provide information about the functional groups present in the molecule and their arrangement.Chemical Reactions Analysis
The chemical reactivity of a compound depends on its structure. The presence of the 2,4-dimethoxyphenyl group and the cinnoline moiety suggests that this compound could participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure. For example, the presence of the 2,4-dimethoxyphenyl group might influence the compound’s solubility, stability, and reactivity .Scientific Research Applications
Cinnoline Derivatives in Medicinal Chemistry
Cinnoline derivatives, including compounds like N3-(2,4-dimethoxyphenyl)-4-oxo-1-phenyl-1,4-dihydro-3-cinnolinecarboxamide, are pivotal in the pharmaceutical industry. These compounds have been identified for their broad spectrum of pharmacological activities. Research has documented their utility in antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, anxiolytic, and antitumor applications. Some cinnoline derivatives are undergoing clinical trials, showcasing their potential in developing lead compounds with optimized pharmacodynamic and pharmacokinetic properties (Szumilak & Stańczak, 2019).
Heterocyclic Chemistry and Material Science
In the realm of material science, heterocyclic compounds such as those containing the cinnoline core are integral to the synthesis and development of new materials. These compounds are foundational in creating novel organic semiconductors, photovoltaics, and light-emitting diodes (LEDs). The structural versatility of cinnoline allows for modifications that can lead to improved electronic properties, making them suitable for various applications in organic electronics and optoelectronics.
Antioxidant Activity and Analytical Applications
Though not directly related to N3-(2,4-dimethoxyphenyl)-4-oxo-1-phenyl-1,4-dihydro-3-cinnolinecarboxamide, the investigation of antioxidant capacities in compounds shares underlying chemical principles applicable to the study of cinnoline derivatives. Techniques used to determine antioxidant activity, such as the DPPH and ABTS assays, are relevant in evaluating the potential antioxidant properties of cinnoline compounds. These methods provide insights into the electron or hydrogen atom transfer mechanisms, which could be pertinent to understanding the antioxidative potential of cinnoline derivatives (Munteanu & Apetrei, 2021).
Mechanism of Action
Target of Action
The primary target of N-(2,4-dimethoxyphenyl)-4-oxo-1-phenyl-1,4-dihydrocinnoline-3-carboxamide is bacterial RNA polymerase (RNAP) . RNAP is a crucial enzyme involved in the synthesis of RNAs in bacteria, making it an attractive drug target .
Mode of Action
This compound interacts with the switch region of the bacterial RNAP . The switch region is a new drug binding site, different from those previously characterized . This interaction inhibits the function of RNAP, thereby preventing the synthesis of RNA in bacteria .
Biochemical Pathways
The inhibition of RNAP disrupts the transcription process in bacteria, affecting various biochemical pathways dependent on RNA synthesis . This disruption can lead to the cessation of bacterial growth and replication .
Pharmacokinetics
Similar compounds have shown potent inhibitory activity against escherichia coli rnap
Result of Action
The result of the compound’s action is the inhibition of bacterial growth and replication . Some compounds displayed potent antimicrobial activity against Gram-positive bacteria of Staphylococcus aureus and Streptococcus pneumoniae .
Future Directions
properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-4-oxo-1-phenylcinnoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4/c1-29-16-12-13-18(20(14-16)30-2)24-23(28)21-22(27)17-10-6-7-11-19(17)26(25-21)15-8-4-3-5-9-15/h3-14H,1-2H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEMZEPLHMZQKHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=NN(C3=CC=CC=C3C2=O)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Cyclohexyl-4-[[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazine-2,3-dione](/img/structure/B2434567.png)
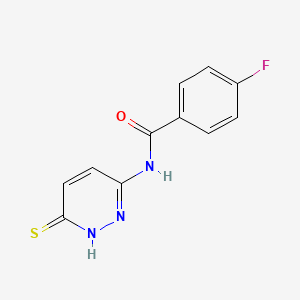
![N-[(4-methylphenyl)methyl]-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide](/img/structure/B2434570.png)
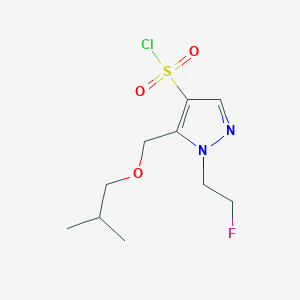


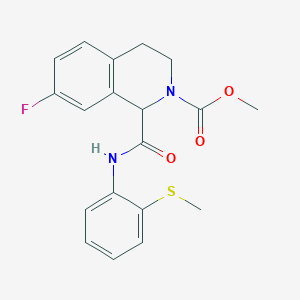
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2434581.png)
